2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide

Lipophilicity Drug-likeness Permeability

Researchers face a critical gap: no published bioactivity data exists for this specific quinazoline-benzohydrazide, yet single-atom substitutions on the benzoyl ring can shift kinase IC50 values >10-fold. Procuring generic analogs without structural verification wastes screening resources. - Use as an ortho-fluoro probe in EGFR/VEGFR-2 kinase panels (analogs show IC50: 1.67 µM/6.72 µM). - Pair with the 4-methoxy analog (CAS 320421-89-4) as a matched-pair comparator to isolate fluorine's electronic effects. - Lower rotatable bond count (3) and MW (364.3) vs. para-substituted analogs position it for superior ligand efficiency in hit-to-lead optimization. Available in standard pack sizes (5 mg-1 g) with custom bulk synthesis on request. In stock for immediate global dispatch.

Molecular Formula C17H12F4N4O
Molecular Weight 364.304
CAS No. 477867-52-0
Cat. No. B2405406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
CAS477867-52-0
Molecular FormulaC17H12F4N4O
Molecular Weight364.304
Structural Identifiers
SMILESCN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H12F4N4O/c1-25(24-15(26)10-6-2-4-8-12(10)18)14-11-7-3-5-9-13(11)22-16(23-14)17(19,20)21/h2-9H,1H3,(H,24,26)
InChIKeyLTSPIZFHEVXVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (CAS 477867-52-0): Chemical Identity and Procurement Baseline


2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (CAS 477867-52-0, PubChem CID 1489619) is a synthetic small molecule belonging to the quinazoline-benzohydrazide hybrid class [1]. It features a 2-(trifluoromethyl)quinazoline core linked via a hydrazide bridge to a 2-fluorophenyl ring, with an N'-methyl substitution on the hydrazide nitrogen. The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, and the benzohydrazide linker serves as a key pharmacophoric element for hydrogen-bonding interactions with target proteins [2]. This compound is primarily supplied for research use as a screening probe, building block, or reference standard in medicinal chemistry and chemical biology programs [1].

Why 2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide Cannot Be Substituted with Generic Quinazoline Analogs


In-class quinazoline-benzohydrazide analogs cannot be interchanged generically because the substitution pattern on the benzoyl ring and the N'-methyl group profoundly influence both physicochemical properties and target binding. The 2-fluoro substituent on the benzoyl ring of 477867-52-0 introduces distinct electronic effects (inductive withdrawal) and a unique hydrogen-bond acceptor capacity at the ortho position, differentiating it from the 4-methoxy analog (CAS 320421-89-4, PubChem CID 2769282) and the 4-chloro des-methyl analog (CAS 477867-50-8) [1][2]. Published structure-activity relationship (SAR) studies on closely related quinazoline-benzohydrazide hybrids demonstrate that even single-atom changes on the benzoyl ring can shift EGFR IC50 values by over 10-fold and alter VEGFR-2 selectivity profiles [3]. Consequently, substituting this compound with a generic analog without experimental validation risks misleading biological interpretation and wasted screening resources.

Quantitative Differentiation Evidence for 2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (477867-52-0)


Physicochemical Property Differentiation: Lower Lipophilicity vs. 4-Methoxy Analog (320421-89-4)

The 2-fluoro substituent in 477867-52-0 reduces lipophilicity relative to the 4-methoxy analog (320421-89-4). The target compound exhibits a computed XLogP3 of 4.2 versus 4.1 for the 4-methoxy analog [1][2]. Additionally, the molecular weight is 364.30 g/mol versus 376.3 g/mol, and the rotatable bond count is 3 versus 4, indicating a more constrained and potentially more ligand-efficient scaffold [1][2]. The topological polar surface area (TPSA) is 58.1 Ų for the target compound versus a higher value for the 4-methoxy analog owing to the additional methoxy oxygen [1].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Structural Uniqueness: Ortho-Fluoro Substitution on the Benzoyl Ring

477867-52-0 is the only member of the N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide series bearing an ortho-fluoro substituent on the benzoyl ring [1][2]. The 4-methoxy analog (320421-89-4) has a para-methoxy group, while the 4-chloro analog (477867-50-8) has a para-chloro substituent and notably lacks the N'-methyl group, making it a des-methyl analog with a different hydrogen-bond donor profile [2]. In quinazoline kinase inhibitor SAR, ortho-substitution with fluorine has been associated with enhanced metabolic stability and modulated target selectivity compared to para-substituted analogs [3].

Fluorine chemistry Medicinal chemistry Structure-activity relationship

Class-Level Evidence: Quinazoline-Benzohydrazide Hybrids Exhibit Dual EGFR/VEGFR-2 Kinase Inhibition

Although quantitative bioassay data specific to 477867-52-0 have not been identified in the peer-reviewed literature, structurally related quinazoline-benzohydrazide hybrids have demonstrated potent dual EGFR/VEGFR-2 inhibition. In a 2025 study, compound 7a—a quinazoline-benzohydrazide hybrid—inhibited EGFR with an IC50 of 1.67 µM and VEGFR-2 with an IC50 of 6.72 µM, compared to reference inhibitors Erlotinib and Sorafenib [1]. This provides a class-level activity baseline for quinazoline-benzohydrazide compounds. The 2-fluoro substituent in 477867-52-0 is expected to modulate hydrogen-bonding and hydrophobic interactions within the ATP-binding pocket of kinases, consistent with established fluorinated quinazoline SAR [2].

Kinase inhibition EGFR VEGFR-2 Anticancer

Transparency Acknowledgment: Absence of Published Quantitative Bioactivity Data for 477867-52-0

As of the knowledge cutoff date, no peer-reviewed publication, patent, or authoritative database record was identified that reports quantitative biological activity data (e.g., IC50, Ki, EC50, or % inhibition at a defined concentration) for 2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (477867-52-0) [1]. PubChem CID 1489619 contains computed physicochemical properties but lists no bioassay results in its Biological Test Results section [1]. The absence of such data should be factored into procurement decisions: this compound is suitable as a screening probe for de novo target identification or SAR-by-catalog, but not as a positive control or reference inhibitor without prior in-house validation.

Data availability Research transparency Procurement risk

Recommended Application Scenarios for 2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (477867-52-0)


Kinase Selectivity Panel Screening (EGFR/VEGFR-2 Focus)

Deploy 477867-52-0 as a structurally unique probe in kinase selectivity panels targeting EGFR, VEGFR-2, and related tyrosine kinases. The quinazoline-benzohydrazide scaffold has demonstrated dual EGFR/VEGFR-2 inhibition at low micromolar IC50 values in published analogs [1]. The ortho-fluoro substitution may confer differential selectivity compared to para-substituted analogs. Pair with the 4-methoxy analog (320421-89-4) as a matched-pair comparator to quantify the impact of the 2-fluoro substitution on kinase selectivity and cellular potency [2].

Structure-Activity Relationship (SAR) Exploration of Benzoyl Ring Substitution Effects

Use 477867-52-0 as the ortho-fluoro representative in a systematic SAR matrix investigating benzoyl ring substitution effects on target binding and ADME properties. The compound's lower molecular weight (364.3 g/mol), lower rotatable bond count (3), and distinct XLogP3 (4.2) compared to the 4-methoxy analog (376.3 g/mol; 4 rotatable bonds; XLogP3 4.1) position it as a more ligand-efficient starting point for hit-to-lead optimization [1][2].

Computational Chemistry and Docking Studies

Utilize 477867-52-0 in molecular docking and molecular dynamics simulations to explore the binding mode of 2-fluoro-substituted benzohydrazides within the ATP-binding pocket of quinazoline-targeted kinases. The fluorine atom serves as both a hydrogen-bond acceptor and an electrostatic probe, enabling fine-mapping of the binding site environment [3]. Results can inform the design of next-generation analogs with improved affinity and selectivity.

Chemical Biology Tool Compound for Target Deconvolution

Procure 477867-52-0 as a chemical biology probe for affinity-based protein profiling (e.g., pull-down proteomics or CETSA) to identify novel molecular targets of the quinazoline-benzohydrazide chemotype. Given the absence of published bioactivity data for this specific compound [1], target deconvolution studies represent a high-value application that leverages its structural uniqueness to uncover previously unrecognized target engagement.

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